![molecular formula C18H15N7O3 B2526909 5-methyl-7-(4-nitrophenyl)-N-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 391896-92-7](/img/structure/B2526909.png)
5-methyl-7-(4-nitrophenyl)-N-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-7-(4-nitrophenyl)-N-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C18H15N7O3 and its molecular weight is 377.364. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacokinetic Studies
Pharmacokinetics of novel vasodilators, such as nicardipine hydrochloride, have been extensively studied across different species, including rats, dogs, monkeys, and humans. These studies help understand the absorption, distribution, metabolism, and excretion (ADME) properties of such compounds. Nicardipine hydrochloride's systemic availability, clearance, and volume of distribution indicate a marked first-pass effect, with variations observed across species. This information is crucial for developing new pharmaceuticals with optimal efficacy and safety profiles (Higuchi & Shiobara, 1980).
Toxicology and Safety Assessment
The toxicology of various compounds, including potential carcinogens found in cooked meats (PhIP) and environmental exposures to organophosphate and pyrethroid pesticides, has been evaluated to assess their health impacts. These studies underscore the importance of understanding the toxicological profiles of chemical compounds for public health. The identification of biomarkers, such as albumin adducts of PhIP, facilitates the monitoring of exposure to potentially carcinogenic compounds and aids in the evaluation of their risks to human health (Bellamri et al., 2018).
Environmental and Occupational Health
Research on environmental exposure to pesticides in populations, such as preschool children in South Australia and maternal urine during pregnancy in Mediterranean areas, highlights the significance of monitoring and regulating the use of chemical compounds to protect vulnerable groups. These studies provide valuable data for developing public health policies aimed at minimizing exposure to harmful chemicals (Babina et al., 2012).
Dietary Assessment of Xenobiotics
The intake of xenobiotics from food processing and their potential link to cancer have been explored in various populations. Understanding the dietary sources and levels of intake of these compounds is crucial for assessing their health implications and for guiding dietary recommendations to reduce exposure to potential carcinogens (Zapico et al., 2022).
Orientations Futures
The future directions for the research and development of this compound could involve further exploration of its potential therapeutic applications, particularly in the treatment of diseases such as cancer and Alzheimer’s . Additionally, the development of more efficient synthesis methods could also be a focus .
Mécanisme D'action
Target of Action
Compounds with similar structures have been reported to target rna viruses, mainly as anti-influenza virus agents able to inhibit rna-dependent rna polymerase (rdrp) pa–pb1 subunits interaction .
Mode of Action
Similar compounds have been reported to inhibit the interaction of rna-dependent rna polymerase subunits, which is crucial for the replication of rna viruses .
Biochemical Pathways
Similar compounds have been reported to interfere with the replication of rna viruses, suggesting that they may affect pathways related to viral replication .
Pharmacokinetics
Similar compounds have been reported to have favourable pharmacokinetic properties .
Result of Action
Similar compounds have been reported to inhibit the replication of rna viruses, suggesting that they may have antiviral effects .
Action Environment
The synthesis of similar compounds has been reported to be influenced by the reaction conditions, suggesting that environmental factors may play a role in the synthesis and stability of these compounds .
Propriétés
IUPAC Name |
5-methyl-7-(4-nitrophenyl)-N-pyridin-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N7O3/c1-11-15(17(26)23-14-4-2-3-9-19-14)16(24-18(22-11)20-10-21-24)12-5-7-13(8-6-12)25(27)28/h2-10,16H,1H3,(H,19,23,26)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSWUFGNXIRHFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)NC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
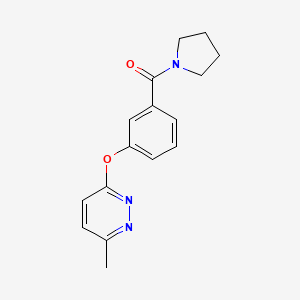
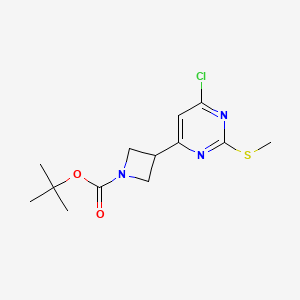
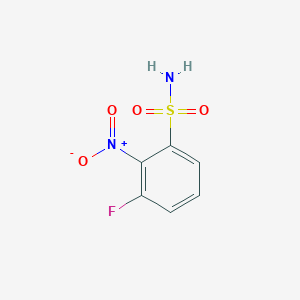
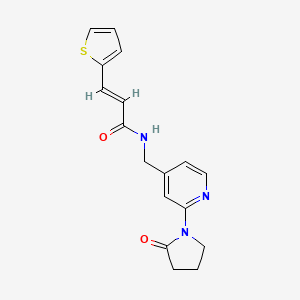
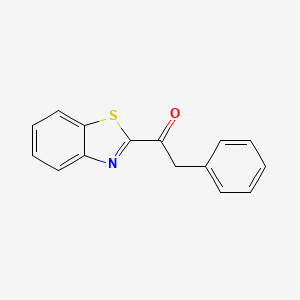
![Lithium(1+) ion imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B2526832.png)

![1-[2-(2-Aminoethyl)-3-methylpiperidin-1-yl]-2-naphthalen-2-ylethanone;hydrochloride](/img/structure/B2526838.png)
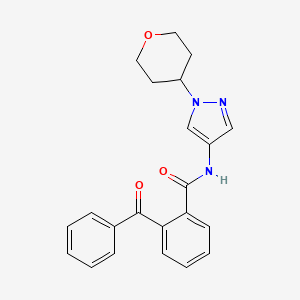



![methyl 4-(2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate](/img/structure/B2526848.png)

